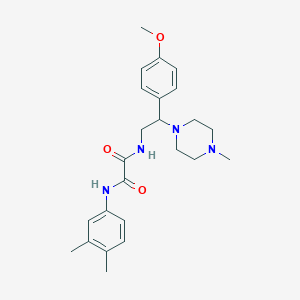
N1-(3,4-dimethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3,4-dimethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antidepressant and Anxiolytic Effects
Research on phenylpiperazine derivatives, which share structural similarities with the specified compound, has shown significant antidepressant-like and anxiolytic-like effects in animal models. One study highlighted the pharmacological properties of phenylpiperazine derivatives, demonstrating their high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, as well as full antagonism at 5-HT1A and 5-HT7 receptors. These compounds showed potent antidepressant-like activity in the forced swim test (FST) in mice and rats, and anxiolytic-like properties in the four-plate test and elevated plus maze test, suggesting their involvement in the serotonergic system, particularly through the 5-HT1A receptor (Pytka et al., 2015).
Fluorescent Probes for Metal Ions and Amino Acids
Another application involves the development of fluorescent probes based on polythiophene derivatives for the detection of metal ions such as Cu2+ and Hg2+ in aqueous solutions. These probes, which include structures akin to the specified compound, exhibit high selectivity and sensitivity, leveraging electrostatic effects and complexation mechanisms for metal ion detection. The P1–Cu2+ system, for instance, has been employed as a turn-on fluorescence probe for the label-free detection of amino acids, highlighting the compound's utility in environmental monitoring and biochemical analysis (Guo et al., 2014).
Supramolecular Chemistry
In the realm of supramolecular chemistry, certain N-aryl-substituted 3-hydroxypyridin-4-ones, related in structure to the target compound, have been studied for their molecular structures and hydrogen-bonded dimeric pairs. This research provides insights into the hydrogen bonding and molecular interactions that could be relevant for designing more complex molecular systems and materials (Burgess et al., 1998).
Corrosion Inhibition
The inhibitory effect of bipyrazole compounds, which share functional groups with the chemical of interest, on the corrosion of pure iron in acidic media has been studied. These compounds demonstrate efficient inhibition, which could be of interest in the development of new corrosion inhibitors for industrial applications. The inhibition efficiency of these compounds was shown to increase with concentration, suggesting their potential utility in protecting metal surfaces against corrosion (Chetouani et al., 2005).
特性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-5-8-20(15-18(17)2)26-24(30)23(29)25-16-22(28-13-11-27(3)12-14-28)19-6-9-21(31-4)10-7-19/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSUSPVQMGGGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2760369.png)
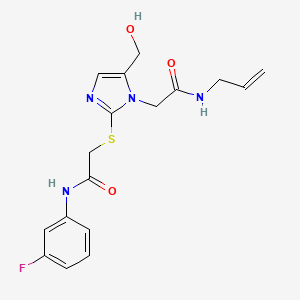
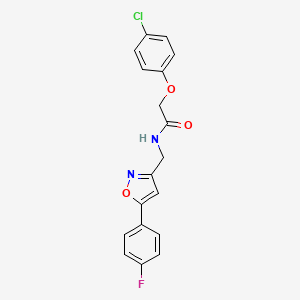
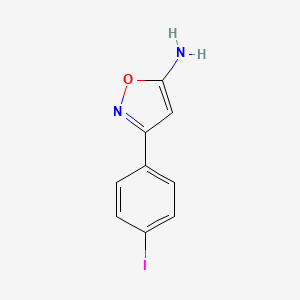
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B2760376.png)
![Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2760377.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2760380.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2760381.png)
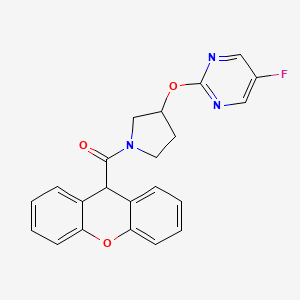
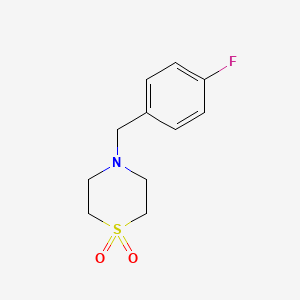
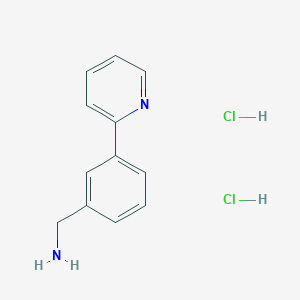
![10-ethoxy-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2760386.png)

![N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2760390.png)
